Navigating the Synthesis and Application of (3R,5R)-5-Methylmorpholine-3-Carboxylic Acid Hydrochloride: A Technical Guide
Navigating the Synthesis and Application of (3R,5R)-5-Methylmorpholine-3-Carboxylic Acid Hydrochloride: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction: In the landscape of modern medicinal chemistry, the morpholine scaffold stands out as a "privileged structure," frequently incorporated into drug candidates to enhance physicochemical properties and biological activity.[1][2] Its unique conformational flexibility and ability to improve aqueous solubility and metabolic stability make it a valuable asset in the design of novel therapeutics.[3] This guide focuses on a specific and stereochemically defined building block: (3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride (CAS Number: 2140265-81-0).[4][5] This chiral intermediate is of growing interest in the synthesis of complex molecules, particularly in the realms of oncology and neurology.[6][7] This document will serve as a comprehensive technical resource, detailing its properties, a plausible synthesis pathway, analytical methodologies, and its strategic application in drug discovery, thereby providing researchers with the foundational knowledge to effectively utilize this versatile compound.
Physicochemical and Structural Characteristics
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in multi-step syntheses and for predicting the properties of the final active pharmaceutical ingredient (API).[] The hydrochloride salt of (3R,5R)-5-methylmorpholine-3-carboxylic acid enhances its stability and aqueous solubility, facilitating its handling and use in various reaction conditions.
| Property | Value | Source |
| CAS Number | 2140265-81-0 | [4][5] |
| Molecular Formula | C6H12ClNO3 | [5] |
| Molecular Weight | 181.62 g/mol | N/A |
| Appearance | White to off-white solid | General knowledge |
| Chirality | (3R,5R) | [4][5] |
| Hazard Classifications | Skin Irritant, Eye Irritant, Specific target organ toxicity — single exposure | [5] |
Strategic Synthesis: A Plausible Pathway
While specific, detailed synthetic procedures for (3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride are not abundantly available in peer-reviewed literature, a scientifically sound and logical pathway can be constructed based on established methods for the synthesis of chiral morpholine derivatives. The following multi-step synthesis illustrates a conceptual approach, emphasizing the control of stereochemistry, a critical aspect for the biological activity of the final drug molecule.
Figure 1: Conceptual workflow for the synthesis of (3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride.
Experimental Protocol (Conceptual)
Step 1: Synthesis of (R)-1-(benzylamino)propan-2-ol
-
Rationale: This initial step establishes one of the chiral centers of the target molecule. The use of a chiral starting material like (R)-propylene oxide ensures the desired stereochemistry at the 5-position of the morpholine ring. Benzylamine serves as both the nucleophile and a protecting group for the nitrogen.
-
Procedure: To a solution of benzylamine in a suitable solvent (e.g., methanol or ethanol), (R)-propylene oxide is added dropwise at a controlled temperature (e.g., 0 °C to room temperature). The reaction mixture is stirred until completion, monitored by thin-layer chromatography (TLC). The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography to yield (R)-1-(benzylamino)propan-2-ol.
Step 2: Synthesis of Ethyl 2-((R)-1-(benzylamino)propan-2-yloxy)acetate
-
Rationale: This step introduces the carbon framework necessary for the carboxylic acid functionality. A Williamson ether synthesis is a reliable method for this transformation.
-
Procedure: The alcohol from Step 1 is deprotonated with a suitable base (e.g., sodium hydride) in an anhydrous aprotic solvent like tetrahydrofuran (THF). Ethyl bromoacetate is then added, and the reaction is heated to drive the alkylation. After completion, the reaction is quenched, and the product is extracted and purified.
Step 3: Synthesis of (3R,5R)-5-methylmorpholin-3-one
-
Rationale: This crucial step involves the deprotection of the benzyl group, followed by an intramolecular cyclization to form the morpholine ring. Catalytic hydrogenation is a clean and effective method for benzyl group removal. The subsequent cyclization is often spontaneous or can be promoted by gentle heating.
-
Procedure: The product from Step 2 is dissolved in a suitable solvent (e.g., ethanol) and subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The catalyst is then filtered off, and the resulting intermediate is heated to induce cyclization. The crude morpholinone is then purified.
Step 4: Synthesis of (3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride
-
Rationale: The final step involves the hydrolysis of the lactam (cyclic amide) to the corresponding amino acid, followed by the formation of the hydrochloride salt. Acidic hydrolysis is typically employed for this transformation.
-
Procedure: The morpholinone from Step 3 is treated with aqueous hydrochloric acid and heated at reflux for several hours. The reaction mixture is then cooled, and the water is removed under reduced pressure to yield the crude (3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride, which can be further purified by recrystallization.
Application in Drug Discovery: A Privileged Scaffold
The morpholine moiety is a key component in numerous clinically approved drugs and investigational candidates, particularly in the fields of oncology and neurology.[3][9] Its incorporation can lead to improved pharmacokinetic properties, such as enhanced solubility and metabolic stability, and can also provide crucial hydrogen bonding interactions with biological targets.[7]
Role in Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapies.[10] The morpholine ring is frequently found in these molecules, where it often serves as a solvent-exposed moiety that can improve solubility and fine-tune the overall properties of the inhibitor.[11][12] The specific stereochemistry of (3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride allows for precise positioning of substituents, which can be critical for achieving high potency and selectivity for the target kinase. The carboxylic acid handle provides a convenient point for further chemical modification and attachment to the core scaffold of the kinase inhibitor.
Figure 2: Role of the morpholine intermediate in kinase inhibitor design.
Application in Central Nervous System (CNS) Drug Candidates
The development of drugs targeting the CNS is particularly challenging due to the need for molecules to cross the blood-brain barrier (BBB).[7] The physicochemical properties of the morpholine ring, including its polarity and hydrogen bonding capacity, can be advantageous for designing CNS-active compounds with improved BBB penetration.[2][3] The use of chiral building blocks like (3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride is crucial in this context, as stereochemistry often plays a significant role in the interaction of drugs with their CNS targets, such as receptors and enzymes.[6]
Analytical Methodologies for Quality Control
Ensuring the chemical purity and stereochemical integrity of synthetic intermediates is a critical aspect of pharmaceutical development. A robust analytical method is therefore essential for the quality control of (3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds.[13][14]
-
Principle: This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their separation. Polysaccharide-based CSPs are commonly used for the separation of a wide range of chiral molecules, including amino acid derivatives.[15][16]
-
Typical Method Parameters (Illustrative):
-
Column: A polysaccharide-based chiral column (e.g., cellulose or amylose derivatives).
-
Mobile Phase: A mixture of a polar organic solvent (e.g., methanol or ethanol) and an acidic modifier (e.g., trifluoroacetic acid) is often effective for the separation of polar, chiral carboxylic acids.[13]
-
Detection: UV detection is typically used if the molecule possesses a chromophore. If not, derivatization or the use of a universal detector like a charged aerosol detector (CAD) or mass spectrometer (MS) may be necessary.
-
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)
-
¹H and ¹³C NMR Spectroscopy: These techniques are indispensable for confirming the chemical structure of the synthesized compound. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of the atoms in the molecule.[17]
-
Mass Spectrometry: MS is used to determine the molecular weight of the compound and to gain further structural information from its fragmentation pattern.[17]
Conclusion
(3R,5R)-5-Methylmorpholine-3-carboxylic acid hydrochloride is a valuable chiral building block with significant potential in the synthesis of advanced pharmaceutical intermediates. Its well-defined stereochemistry and the versatile reactivity of its carboxylic acid and secondary amine functionalities make it an attractive component for the construction of complex drug candidates, particularly in the areas of oncology and neurology. A thorough understanding of its synthesis, properties, and analytical characterization, as outlined in this guide, is essential for its successful application in drug discovery and development programs. The continued exploration of this and related chiral morpholine derivatives is likely to yield novel therapeutic agents with improved efficacy and safety profiles.
References
-
Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. (2025). ResearchGate. [Link]
-
Characterization Data of Products. (n.d.). The Royal Society of Chemistry. [Link]
-
Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2025). PubMed. [Link]
-
FDA-approved kinase inhibitors in PROTAC design, development and synthesis. (2025). Taylor & Francis Online. [Link]
-
(3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride — Chemical Substance Information. (n.d.). NextSDS. [Link]
-
From Synthesis to Mechanism: Biological Evaluation of a p-Toluidine-Based Thiazolidinone-Quinoline VEGFR-2 Candidate Supported by CADD. (2026). MDPI. [Link]
-
Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. (2026). National Institutes of Health (NIH). [Link]
-
Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. (2026). PubMed. [Link]
-
Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of. (2026). Scirp.org. [Link]
- Chiral 3-carbamoylmethyl-5-methyl hexanoic acids, key intermediates for the synthesis of (S)-Pregabalin. (n.d.).
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Publications. [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ResearchGate. [Link]
-
HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases. (2025). ResearchGate. [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. [Link]
-
Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). MDPI. [Link]
-
Synthesis of 2-substituted (+/-)-(2r,3r,5r)-tetrahydrofuran-3,5-dicarboxylic acid derivatives. (2001). PubMed. [Link]
- (R)-(−)-3- (Carbamoylmethyl) -5-methylhexanoic acid, pregabalin, and synthetic intermediate production method. (n.d.).
-
(2r,5r)-5-methylmorpholine-2-carboxylic acid hydrochloride (C6H11NO3). (n.d.). PubChemLite. [Link]
-
Process for the preparation of (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid and of pregabalin and synthesis intermediates. (2013). Patsnap Eureka. [Link]
- Method for preparing pregabalin intermediate (r)-3-(carbamoylmethyl)-5-methylhexanoic acid. (n.d.).
-
The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015). Beilstein Journal of Organic Chemistry. [Link]
-
Expanding Complex Morpholines Using Systematic Chemical Diversity. (2024). DigitalCommons@TMC. [Link]
-
The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (n.d.). Semantic Scholar. [Link]
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. (n.d.). Royal Society of Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis [mdpi.com]
- 5. nextsds.com [nextsds.com]
- 6. Morpholine as a privileged scaffold for neurodegenerative disease therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scirp.org [scirp.org]
- 14. phx.phenomenex.com [phx.phenomenex.com]
- 15. researchgate.net [researchgate.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. rsc.org [rsc.org]
